molecular formula C11H15NOS B11800493 1-(2-Cyclohexylthiazol-4-yl)ethanone

1-(2-Cyclohexylthiazol-4-yl)ethanone

Cat. No.: B11800493
M. Wt: 209.31 g/mol
InChI Key: QNWMCBJGPZBRJZ-UHFFFAOYSA-N
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Description

1-(2-Cyclohexylthiazol-4-yl)ethanone is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 1-(2-Cyclohexylthiazol-4-yl)ethanone typically involves the reaction of 2-bromo-1-(2-cyclohexylthiazol-4-yl)ethanone with thiourea or substituted thioamides in the presence of a base such as sodium hydroxide. The reaction is usually carried out in anhydrous ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for higher yields and scalability.

Chemical Reactions Analysis

1-(2-Cyclohexylthiazol-4-yl)ethanone undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Cyclohexylthiazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways within biological systems. The thiazole ring can participate in various biochemical reactions, including enzyme inhibition and receptor binding. These interactions can lead to the modulation of cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

1-(2-Cyclohexylthiazol-4-yl)ethanone can be compared with other thiazole derivatives, such as:

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

1-(2-cyclohexyl-1,3-thiazol-4-yl)ethanone

InChI

InChI=1S/C11H15NOS/c1-8(13)10-7-14-11(12-10)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3

InChI Key

QNWMCBJGPZBRJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CSC(=N1)C2CCCCC2

Origin of Product

United States

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